5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
The compound “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid” belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Methyl-5-(trifluoromethyl)benzoic acid”, has been analyzed . It has a molecular formula of C9H7F3O2, an average mass of 204.146 Da, and a monoisotopic mass of 204.039810 Da .Chemical Reactions Analysis
Trifluoromethylated compounds, such as “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
Trifluoromethylated compounds, such as “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid”, are known for their unique physicochemical properties . The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and stability of the compound .Scientific Research Applications
Synthesis and Derivative Formation
5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid plays a significant role in the synthesis of various chemical compounds. For instance, Prokopenko et al. (2010) highlighted its use in synthesizing methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives, which are further used for introducing residues of highly basic aliphatic amines into the oxazole ring (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
In Synthesis of Amino Acids
Burger et al. (2006) demonstrated that derivatives of 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid can be used in the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. This showcases its utility in creating complex amino acid structures, which are crucial in various fields of biochemistry and pharmaceutical research (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).
In Antimicrobial Activity Research
Holla et al. (2005) synthesized derivatives of 1,2,3-triazoles using 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, further examining their antimicrobial activity. Such studies are significant for developing new antimicrobial agents and understanding the mechanisms of microbial resistance (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
In Macrolide Synthesis
Wasserman et al. (1981) used oxazoles as masked forms of activated carboxylic acids for the synthesis of macrolides, including recifeiolide and curvularin. This demonstrates the potential of 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid in synthesizing complex organic compounds with potential pharmaceutical applications (Wasserman, Gambale, & Pulwer, 1981).
In Platelet Aggregation Inhibition Studies
Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates, which showed inhibitory activity on blood platelet aggregation, comparable to that of aspirin. This underscores the potential medical applications of 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid in cardiovascular disease management and thrombosis research (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).
Safety And Hazards
While specific safety and hazard information for “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid” is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper protective measures should be taken when handling such compounds .
Future Directions
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3/c1-2-3(4(11)12)10-5(13-2)6(7,8)9/h1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWHYIYHXVHGGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid |
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